molecular formula C6H3ClF3NO B1403562 4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine CAS No. 1196154-31-0

4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine

Cat. No. B1403562
M. Wt: 197.54 g/mol
InChI Key: LNTLUQMPRZENCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Appearance : White or grayish-white solid powder .


Synthesis Analysis

TFMP can be synthesized through various methods. One notable approach involves the vapor-phase reaction of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) , a key intermediate. This one-step reaction yields TFMP in good yield . Additionally, TFMP derivatives are widely used in agrochemicals and pharmaceuticals, with fluazifop-butyl being the first introduced derivative .


Molecular Structure Analysis

TFMP’s molecular structure consists of a pyridine ring with a trifluoromethyl group (–CF₃) and a hydroxyl group (–OH) at specific positions. The unique combination of fluorine’s physicochemical properties and the pyridine moiety contributes to its biological activities .


Chemical Reactions Analysis

  • Vapor-Phase Reaction : This method allows the controlled introduction of chlorine atoms to the pyridine ring, leading to the synthesis of 2,5-CTF .


Physical And Chemical Properties Analysis

  • Solubility : TFMP is moderately soluble in ether but poorly soluble in water .

Safety And Hazards

: Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. DOI: 10.1584/jpestics.D21-012 : ChemicalBook. (n.d.). 2-羟基-6-三氟甲基吡啶. Retrieved from source

properties

IUPAC Name

4-chloro-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO/c7-3-1-4(6(8,9)10)11-5(12)2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTLUQMPRZENCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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